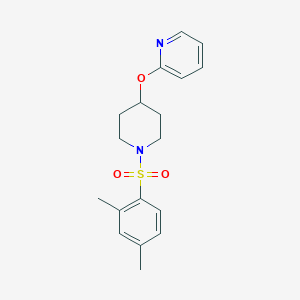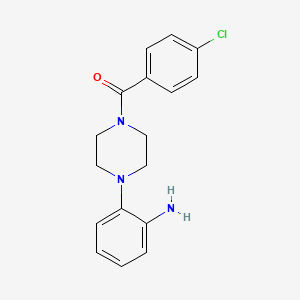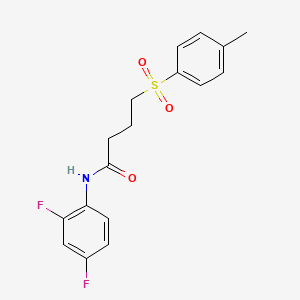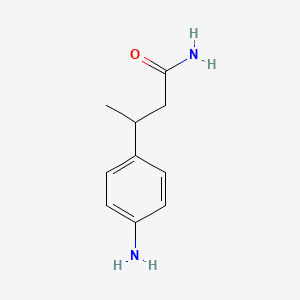
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide” is a compound with the molecular formula C15H25N5O and a molecular weight of 291.399 . It is also known by the registry number ZINC000010594107 .
Synthesis Analysis
The synthesis of tetrazole derivatives can be approached in eco-friendly ways, such as the use of water as a solvent, moderate conditions, non-toxic methods, easy extractions, easy setup, low cost, etc., with good to excellent yields . A solid phase synthesis of a cyclic peptoid bearing (1H-tetrazol-5-yl)methyl as N-substituent has been developed employing the monomer approach . The requisite monomeric Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl substituted glycine was accessed by a convenient synthesis involving Click reaction of Nosyl-protected N-(cyanomethyl)glycine methyl ester and sodium azide as a key step .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a cyclohexyl group attached to a tetrazolyl group, which is further attached to a cyclopentanecarboxamide group . The exact structure can be determined using techniques such as X-ray diffraction analysis .Chemical Reactions Analysis
Tetrazoles are known to undergo a variety of chemical reactions. For instance, one of the fragmentation observed in the mass spectroscopy of tetrazoles is the expulsion of N2, followed by the loss of the hydrogen radical . The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 291.399 . Its solubility in DMSO is unknown . More detailed physical and chemical properties would require further experimental analysis.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)cyclopentanecarboxamide:
Pharmaceutical Applications
This compound: has shown potential in pharmaceutical research due to its structural properties. Tetrazole derivatives are known for their bioisosteric properties, which can mimic the carboxylate group in drug molecules. This makes them valuable in the design of new drugs with improved pharmacokinetic and pharmacodynamic profiles . The compound’s stability and ability to form hydrogen bonds can enhance drug-receptor interactions, making it a promising candidate for developing new therapeutic agents.
Antimicrobial Agents
Research has indicated that tetrazole derivatives, including This compound , possess significant antimicrobial properties . These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents. Their mechanism of action often involves disrupting microbial cell walls or interfering with essential enzymatic processes.
Coordination Chemistry
The tetrazole moiety in This compound can act as a ligand in coordination chemistry . This property allows the compound to form stable complexes with various metal ions. Such complexes are valuable in catalysis, material science, and as models for biological systems. The ability to form multiple coordination bonds makes these complexes versatile and useful in various chemical applications.
Catalysis
The compound’s ability to form stable complexes with metal ions also makes it a candidate for catalytic applications . These complexes can act as catalysts in various chemical reactions, including organic synthesis and industrial processes. The tetrazole moiety can enhance the catalytic activity and selectivity of these complexes, making them valuable in developing efficient and sustainable catalytic systems.
Environmental Applications
This compound: can be explored for environmental applications, such as water treatment and pollution control. Tetrazole derivatives can be used to remove heavy metals and other contaminants from water through complexation and precipitation. Their stability and reactivity make them suitable for developing new materials and methods for environmental remediation.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind therapeutically relevant proteins, acting as antagonists, inhibitors, or activators .
Mode of Action
It’s known that the tetrazole group in the molecule can interact with biological targets through hydrogen bonding . This interaction can lead to changes in the target’s function, which can have therapeutic effects .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Similar compounds have been found to have various effects, such as inhibiting or activating certain proteins, which can lead to changes in cellular functions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
properties
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O/c20-14(11-6-4-5-7-11)15-10-13-16-17-18-19(13)12-8-2-1-3-9-12/h11-12H,1-10H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKMWMSAZVFPFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2787906.png)



![1-(3-Methylbutanoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2787911.png)

![6-[(4-Chlorophenyl)sulfanyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2787914.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2787915.png)
![N-(2-(6-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2787917.png)
![ethyl 2-oxo-2-((2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate](/img/structure/B2787919.png)
![2,3-dimethoxy-11-[3-(trifluoromethyl)phenyl]-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2787922.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2787924.png)
![12-(1H-1,2,3-benzotriazol-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2787926.png)